molecular formula C25H18N2O3 B3701041 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3701041
M. Wt: 394.4 g/mol
InChI Key: VZKGPCVLROYFFK-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of phenoxy, quinoline, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenoxy Intermediate: Starting with 3,4-dimethylphenol, it can be reacted with an appropriate halogenated quinoline derivative under basic conditions to form the phenoxy-quinoline intermediate.

    Cyclization: The phenoxy-quinoline intermediate can then undergo cyclization with a suitable phthalic anhydride derivative to form the isoindole ring system.

    Final Product Formation: The final step involves the reduction or oxidation of the intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or isoindole moieties.

    Reduction: Reduction reactions could target the quinoline or isoindole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxy-2-(quinolin-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the methyl groups on the phenoxy ring.

    5-(3,4-Dimethylphenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione: Substitutes the quinoline moiety with a phenyl group.

Uniqueness

The presence of both the 3,4-dimethylphenoxy and quinoline moieties in 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

5-(3,4-dimethylphenoxy)-2-quinolin-5-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c1-15-8-9-17(13-16(15)2)30-18-10-11-19-21(14-18)25(29)27(24(19)28)23-7-3-6-22-20(23)5-4-12-26-22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKGPCVLROYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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